molecular formula C10H11N3O B1268405 3-Amino-2-ethylquinazolin-4(3H)-one CAS No. 50547-51-8

3-Amino-2-ethylquinazolin-4(3H)-one

Cat. No. B1268405
CAS RN: 50547-51-8
M. Wt: 189.21 g/mol
InChI Key: VAXBRNDGRQUZHY-UHFFFAOYSA-N
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Description

Introduction 3-Amino-2-ethylquinazolin-4(3H)-one is a compound of interest in the field of organic chemistry due to its structural uniqueness and potential applications. The compound belongs to the quinazolinone family, a class of heterocyclic aromatic organic compounds. Quinazolinones are known for their diverse pharmacological activities and their use as key intermediates in the synthesis of various pharmaceuticals and fine chemicals.

Synthesis Analysis The synthesis of quinazolinone derivatives, including 3-Amino-2-ethylquinazolin-4(3H)-one, involves several methodologies. A common approach involves the condensation of 2-aminobenzamide with aldehydes and ketones in the presence of catalysts such as zirconium(IV) chloride, producing 2,3-dihydroquinazolin-4(1H)-ones in high yields under mild conditions (Abdollahi-Alibeik & Shabani, 2011). Another synthesis route involves the organocatalytic activation of aldehydes for the synthesis of tertiary amines, showcasing the versatility of the quinazolinone scaffold (Thakur et al., 2018).

Molecular Structure Analysis Quinazolinones possess a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The presence of the amino group and the ethyl side chain in 3-Amino-2-ethylquinazolin-4(3H)-one significantly affects its electronic structure and reactivity, offering multiple sites for further functionalization and chemical reactions.

Chemical Reactions and Properties Quinazolinones are versatile intermediates in organic synthesis. They undergo various chemical reactions, including alkylation, acylation, and condensation, to yield a plethora of structurally diverse compounds. The reactivity of 3-Amino-2-ethylquinazolin-4(3H)-one allows for the synthesis of derivatives with potential antifungal and antimicrobial properties, as demonstrated by the synthesis and evaluation of 3-[(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene]amino-2-phenylquinazolin-4(3H)-ones (Chaudhary et al., 2022).

Scientific Research Applications

1. Schiff Bases

  • Application Summary: Schiff bases are an important versatile class of organic compounds with notable pharmacological properties for various industrial applications. They demonstrate good antimicrobial activity against fungi, bacteria, parasites, and viruses .
  • Methods of Application: Schiff bases are usually synthesized from a condensation reaction between a primary amine and a carbonyl .
  • Results or Outcomes: The antimicrobial activity of Schiff base ligands is usually better upon metal complexation as a result of their chelating behavior .

2. Thiohydantoins

  • Application Summary: Thiohydantoins and their derivatives have been investigated for more than 145 years. The hydantoin moiety represents an important pharmacophore, which is present in various biologically active compounds .
  • Methods of Application: Thiohydantoins are synthesized using key starting materials like p-methyl acetophenone thiosemicarbazone .
  • Results or Outcomes: The synthesized compounds exhibited antimicrobial activity .

3. Heterocyclic Schiff Bases

  • Application Summary: Heterocyclic Schiff bases and their metal complexes have demonstrated significant antimicrobial activity against fungi, bacteria, parasites, and viruses .
  • Methods of Application: These compounds are usually synthesized from a condensation reaction between a primary amine and a carbonyl .
  • Results or Outcomes: The antimicrobial activity of Schiff base ligands is usually better upon metal complexation as a result of their chelating behavior .

4. Thiohydantoin Derivatives

  • Application Summary: Thiohydantoin derivatives have been investigated for more than 145 years. The hydantoin moiety represents an important pharmacophore, which is present in various biologically active compounds .
  • Methods of Application: Thiohydantoin derivatives are synthesized using key starting materials like p-methyl acetophenone thiosemicarbazone .
  • Results or Outcomes: The synthesized compounds exhibited antimicrobial activity .

3. Heterocyclic Schiff Bases

  • Application Summary: Heterocyclic Schiff bases and their metal complexes have demonstrated significant antimicrobial activity against fungi, bacteria, parasites, and viruses .
  • Methods of Application: These compounds are usually synthesized from a condensation reaction between a primary amine and a carbonyl .
  • Results or Outcomes: The antimicrobial activity of Schiff base ligands is usually better upon metal complexation as a result of their chelating behavior .

4. Thiohydantoin Derivatives

  • Application Summary: Thiohydantoin derivatives have been investigated for more than 145 years. The hydantoin moiety represents an important pharmacophore, which is present in various biologically active compounds .
  • Methods of Application: Thiohydantoin derivatives are synthesized using key starting materials like p-methyl acetophenone thiosemicarbazone .
  • Results or Outcomes: The synthesized compounds exhibited antimicrobial activity .

properties

IUPAC Name

3-amino-2-ethylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-9-12-8-6-4-3-5-7(8)10(14)13(9)11/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXBRNDGRQUZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341947
Record name 3-Amino-2-ethylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-ethylquinazolin-4(3H)-one

CAS RN

50547-51-8
Record name 3-Amino-2-ethylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-ethyl-4(3H)-quinazolinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
GA El-Hiti, K Smith, AS Hegazy, M Baashen… - Acta Crystallographica …, 2015 - scripts.iucr.org
The molecule of the title compound, C10H11N3O, is planar, including the ethyl group, as indicated by the N—C—C—C torsion angle of 1.5 (2). In the crystal, inversion-related …
Number of citations: 14 scripts.iucr.org
FS Tokalı, P Taslimi, İH Demircioğlu… - Archiv der …, 2021 - Wiley Online Library
3‐Amino‐2‐ethylquinazolin‐4(3H)‐one (3) was synthesized in two steps from the reaction of amide (2), which was obtained from the treatment of methyl anthranilate (1) with propionyl …
Number of citations: 23 onlinelibrary.wiley.com
M Artola, S Wouters, SP Schröder… - European Journal of …, 2019 - Wiley Online Library
Cyclophellitol aziridine and its configurational and functional isomers are powerful covalent inhibitors of retaining glycosidases, and find application in fundamental studies on …
K Smith, GA El-Hiti, MA Abdo… - Journal of the Chemical …, 1995 - pubs.rsc.org
The 2-methyl group in 3-(pivaloylamino)- and in 3-(acetylamino)-2-methyIquinazolin-4(3H)-ones has been lithiated with butyllithium. The lithium reagents thus obtained react with a …
Number of citations: 63 pubs.rsc.org
K Smith, GA El-Hiti, MF Abdel-Megeed - Synthesis, 2004 - thieme-connect.com
Reaction of 3-amino-2-alkylquinazolin-4 (3H)-ones with several chiral acid chlorides was found to be dependent on the molar proportions. When a 1: 1 molar mixture was heated under …
Number of citations: 25 www.thieme-connect.com
FS Tokalı, Y Demir, İH Demircioğlu… - Drug Development …, 2022 - Wiley Online Library
A series of novel sulfonates containing quinazolin‐4(3H)‐one ring derivatives was designed to inhibit aldose reductase (ALR2, EC 1.1.1.21). Novel quinazolinone derivatives (1–21) …
Number of citations: 49 onlinelibrary.wiley.com
M Artola, CL Kuo, SA McMahon… - … A European Journal, 2018 - Wiley Online Library
Cyclophellitol aziridines are potent irreversible inhibitors of retaining glycosidases and versatile intermediates in the synthesis of activity‐based glycosidase probes (ABPs). Direct 3‐…
PJ Edwards - 1992 - search.proquest.com
The work contained in this thesis examines the aziridination of a number of?-diketones via their enol forms using oxidative addition of N-aminoquinazolin-4 (3H)-ones, to give N-(…
Number of citations: 5 search.proquest.com
FS Tokalı, Y Demir, C Türkeş, B Dinçer… - Drug Development …, 2023 - Wiley Online Library
Aldose reductase (AR) is a crucial enzyme of the polyol pathway through which glucose is metabolized under conditions of hyperglycemia related to diabetes. A series of novel acetic …
Number of citations: 7 onlinelibrary.wiley.com
S Celik, M Cakici, H Kilic, E Sahin - Tetrahedron: Asymmetry, 2015 - Elsevier
Synthesis of quinazolinone-based aziridine diols as chiral ligands: dual stereoselectivity in the asymmetric ethylation of aryl aldehydes - ScienceDirect Skip to main contentSkip to …
Number of citations: 16 www.sciencedirect.com

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